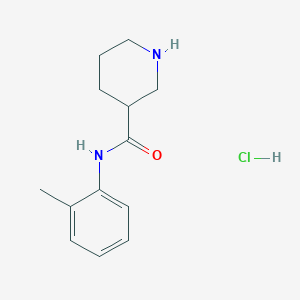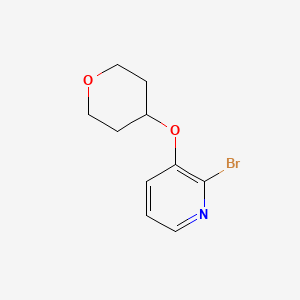
N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride
Übersicht
Beschreibung
N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride, also known as NMPH, is an organic compound with a wide range of applications in scientific research. It is a crystalline solid with a melting point of approximately 140°C and is soluble in water and most organic solvents. NMPH is commonly used in organic synthesis, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological studies. In
Wissenschaftliche Forschungsanwendungen
Anesthetic Applications
“N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride” is structurally related to prilocaine, a local anesthetic used in dentistry and for minor surgeries . As a derivative, it may share similar pharmacological properties, potentially acting as a local anesthetic by blocking sodium channels and reducing neuronal membrane permeability to sodium ions. This can lead to a decrease in depolarization, preventing the initiation and transmission of nerve impulses.
Wirkmechanismus
Target of Action
Similar compounds, such as prilocaine, are known to act on sodium channels on the neuronal cell membrane .
Mode of Action
N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride, like prilocaine, may bind to the intracellular surface of sodium channels, blocking the subsequent influx of sodium into the cell . This action prevents the propagation of action potentials, thereby inhibiting nerve function . When the compound diffuses away from the cell, sodium channel function is restored, and nerve propagation returns .
Biochemical Pathways
It’s plausible that it may influence pathways related to neuronal signaling due to its potential interaction with sodium channels .
Pharmacokinetics
Prilocaine, a similar compound, is known to bind to the intracellular surface of sodium channels, which may suggest a similar mechanism of action .
Result of Action
Based on its potential interaction with sodium channels, it may inhibit nerve function and prevent the propagation of action potentials .
Action Environment
The action of N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride may be influenced by various environmental factors. For instance, the solvation of prilocaine, a similar compound, is significantly altered when the molecule is in pure water (as a hydrochloride salt) or in an amphiphilic environment (as a freebase compound) . This suggests that the action, efficacy, and stability of N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride could also be influenced by its environment.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-5-2-3-7-12(10)15-13(16)11-6-4-8-14-9-11;/h2-3,5,7,11,14H,4,6,8-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLWSRVRYJPHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)-3-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466447.png)
![1-[(3-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466448.png)
![1-[(3-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466452.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466453.png)

![1-{[(Oxolan-3-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466455.png)

![1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466460.png)
![1-[(2-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466461.png)



![1-{[(3-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466467.png)